molecular formula C25H32N6O2 B6479447 4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 919012-19-4

4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B6479447
CAS No.: 919012-19-4
M. Wt: 448.6 g/mol
InChI Key: CNJSCSHZOCDKBN-UHFFFAOYSA-N
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Description

“4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione” is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives, piperidine, and phenylethyl compounds. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction to simpler derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, “4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione” may be investigated for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Purine Derivatives: Compounds such as caffeine and theobromine, which also contain purine rings.

    Imidazole Derivatives: Compounds like histamine and metronidazole, which contain imidazole rings.

Uniqueness

“4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione” is unique due to its specific structural features, including the combination of purine and imidazole rings with piperidine and phenylethyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-17-18(2)31-21-22(26-24(31)30(17)19(3)20-11-7-5-8-12-20)27(4)25(33)29(23(21)32)16-15-28-13-9-6-10-14-28/h5,7-8,11-12,19H,6,9-10,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJSCSHZOCDKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCCCC4)C(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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